molecular formula C6H4ClN3 B1266833 6-Chloroimidazo[1,2-b]pyridazine CAS No. 6775-78-6

6-Chloroimidazo[1,2-b]pyridazine

Cat. No. B1266833
CAS RN: 6775-78-6
M. Wt: 153.57 g/mol
InChI Key: MPZDNIJHHXRTIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-chloroimidazo[1,2-b]pyridazine and its derivatives involves several methodologies, including direct intermolecular C-H arylation. This process allows for the efficient functionalization of the compound, enabling the creation of a wide range of 3-(hetero)arylimidazo[1,2-b]pyridazines through microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation processes (Akkaoui et al., 2010). Additionally, the synthesis of labeled 6-chloroimidazo[1,2-b]pyridazine derivatives for absorption and metabolism studies demonstrates the compound's versatility in research applications (Fabio et al., 1978).

Molecular Structure Analysis

The molecular structure of 6-chloroimidazo[1,2-b]pyridazine derivatives has been extensively studied, revealing insights into their pharmacological relevance. Advanced techniques, including X-ray diffraction, have been employed to elucidate the structures, providing a detailed understanding of their molecular configurations and interactions (Sallam et al., 2021).

Scientific Research Applications

Chemical Synthesis and Derivatization

6-Chloroimidazo[1,2-b]pyridazine has been a significant compound in chemical synthesis and derivatization. For example, Akkaoui et al. (2010) reported the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation process (Akkaoui et al., 2010).

Pharmacological and Biological Activities

Research by Ishimoto et al. (2013) demonstrated the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives showing inhibitory activity against vascular endothelial growth factor receptor (VEGFR) 2 kinase. This synthesis involved an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols, leading to the production of compounds with potential therapeutic implications (Ishimoto et al., 2013).

Barlin et al. (1997) synthesized a series of 3-acylaminomethyl-6-(chloro, iodo, and methyl)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. They found that the imidazo[1,2-b]pyridazines were generally more selective for the mitochondrial receptors (Barlin et al., 1997).

Photoelectron Spectroscopy and Electronic Structure

Kovač et al. (1980) conducted photoelectron spectroscopy of heterocycles including 6-chloroimidazo[1,2-b]pyridazine. This study provided insights into the electronic structure of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Kovač et al., 1980).

Antiviral Activities

Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, some of which showed potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus in vitro. This suggests potential applications in developing antiviral agents (Galtier et al., 2003).

Radiochemical Synthesis and Applications

Fabio et al. (1978) synthesized a potent antiparasitic agent labeled with carbon-14 and deuterium using 6-chloroimidazo[1,2-b]pyridazine. This synthesis is significant for studying absorption and metabolism in pharmacological research (Fabio et al., 1978).

Safety And Hazards

6-Chloroimidazo[1,2-b]pyridazine may cause skin and eye irritation. It may be harmful if absorbed through the skin or if swallowed . It may also cause respiratory tract irritation if inhaled .

Future Directions

The future directions for 6-Chloroimidazo[1,2-b]pyridazine research could involve exploring its potential biological activities and pharmacological properties. The compound could also be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZDNIJHHXRTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218024
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-b]pyridazine

CAS RN

6775-78-6
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine
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Synthesis routes and methods I

Procedure details

5.0 g (38.6 mmol) of 3-amino-6-chloropyridazine were heated together with 4.7 ml (40 mmol) of chloracetaldehyde (55% strength in water) in 15 ml of n-butanol at 120° C. for a period of 5 days. After the reaction was complete, the reaction mixture was added to saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases were then washed with sat. sodium chloride solution and dried over sodium sulfate, and the solvent was removed in vacuo. In the final purification by chromatography on silica gel, 4.17 g (70%) of the desired product were isolated in the form of an amorphous white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-pyridazinamine (5.00 g, 38 mmol) in 1-butanol (5 mL) was treated with chloroacetaldehyde (50% in water, 5.0 mL, 38 mmol) and the tan suspension was refluxed two hours and to give a dark solution. The reaction mixture was cooled to room temperature and the solid was collected by filtration and washed with methanol to afford a brown solid (3.04 g); evaporation of the filtrate gave additional product (4.60 g). The solids were combined (7.64 g) and used in the next reaction without further purification: MS [M+H]+ 154.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
LZ Bendjeddou, N Loaëc, B Villiers, E Prina… - European Journal of …, 2017 - Elsevier
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized to identify new inhibitors of various eukaryotic kinases, including mammalian and protozoan kinases. Among …
Number of citations: 37 www.sciencedirect.com
SS Pandit, MR Kulkarni, YB Pandit, NP Lad… - Bioorganic & Medicinal …, 2018 - Elsevier
Tumor necrosis factor-α is an important pro-inflammatory cytokine having a key role in hosts defensive process of immune systems and its over expression led to a diverse range of …
Number of citations: 20 www.sciencedirect.com
K Ishimoto, Y Sawai, N Fukuda, T Nagata, T Ikemoto - Tetrahedron, 2013 - Elsevier
A convergent and streamlined synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors has been achieved using a synthetic strategy based on an …
Number of citations: 8 www.sciencedirect.com
C Galtier, S Mavel, R Snoeck, G Andreï… - Antiviral Chemistry …, 2003 - journals.sagepub.com
The synthesis of novel substituted 3-aralkylth-iomethylimidazo[1,2-b]pyridazines is reported. All of the synthesized compounds are devoid of antiviral activity against the replication of …
Number of citations: 8 journals.sagepub.com
W Song, Q Xu, J Zhu, Y Chen, H Mu… - ACS applied materials …, 2020 - ACS Publications
A novel electron-transporting unit, imidazo [1,2-b]pyridazine (IP), was first reported for developing host materials. The IP moiety possesses excellent electron-transporting ability and …
Number of citations: 20 pubs.acs.org
H Shimizu, S Tanaka, T Toki, I Yasumatsu… - Bioorganic & medicinal …, 2010 - Elsevier
Imidazo[1,2-b]pyridazine derivatives from high-throughput screening were developed as IKKβ inhibitors. By the optimization of the 3- and 6-position of imidazo[1,2-b]pyridazine scaffold, …
Number of citations: 26 www.sciencedirect.com
C Enguehard, M Hervet, H Allouchi, JC Debouzy… - …, 2001 - thieme-connect.com
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Page 1 PAPER 595 Synthesis 2001, No. 4, 595–600 ISSN 0039-7881 © Thieme …
Number of citations: 24 www.thieme-connect.com
A El Akkaoui, S Berteina‐Raboin, A Mouaddib… - 2010 - Wiley Online Library
Direct intermolecular C–H arylation of 6‐chloroimidazo[1,2‐b]pyridazine in its 3‐position was achieved, and the tolerance to reaction conditions in the presence of chloro groups was …
YY Hou, WJ Ye, SS Wang, F Wu, CS Zhao… - Russian Journal of …, 2023 - Springer
Imidazo[1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules. In this study, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]…
Number of citations: 0 link.springer.com
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com

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